3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone

Description

Systematic Nomenclature and Structural Elucidation

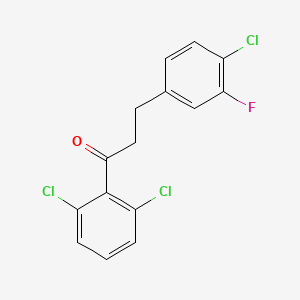

The compound 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone is a halogenated aromatic ketone with the systematic IUPAC name 1-(2,6-dichlorophenyl)-3-(4-chloro-3-fluorophenyl)propan-1-one . Its molecular formula is $$ \text{C}{15}\text{H}{10}\text{Cl}_3\text{FO} $$, and it has a molecular weight of 331.60 g/mol . The structure consists of a propiophenone backbone (a three-carbon chain terminating in a ketone group) substituted with two chlorine atoms at the 2' and 6' positions of the aromatic ring directly attached to the carbonyl group. A second aromatic ring, substituted with chlorine at position 4 and fluorine at position 3, is linked via the propane chain.

The SMILES notation for this compound is $$ \text{C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)F)Cl} $$, which explicitly defines the positions of substituents. X-ray crystallography or NMR data (not explicitly provided in sources) would typically confirm the planar geometry of the aromatic rings and the spatial arrangement of halogen atoms, which influence electronic properties such as dipole moments and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{10}\text{Cl}_3\text{FO} $$ |

| Molecular Weight | 331.60 g/mol |

| CAS Registry Number | 898781-40-3 |

| Key Substituents | 2',6'-dichloro, 4-chloro-3-fluoro |

Historical Context in Organofluorine Chemistry

Organofluorine chemistry, which began in the 19th century with the synthesis of simple fluorocarbons by Dumas and Péligot, advanced significantly during the 20th century due to industrial demand for thermally stable and chemically inert compounds. The introduction of fluorine and chlorine into aromatic systems, as seen in this compound, became feasible through methods like Friedel-Crafts acylation and halogen-exchange reactions .

The development of This compound aligns with mid-20th-century efforts to create halogenated propiophenones for applications in agrochemicals and pharmaceuticals. For example, the Okazoe review highlights how post-World War II innovations in electrophilic fluorination enabled precise substitution patterns in aromatic ketones. This compound’s synthesis likely involves multi-step halogenation, as demonstrated in similar propiophenone derivatives (e.g., reactions using sulfuryl chloride or fluorine gas).

Position Within Halogenated Propiophenone Derivatives

Halogenated propiophenones are characterized by their substituted aromatic rings and ketone functionality. The specific substitution pattern in This compound places it within a subset of derivatives optimized for electronic effects and steric hindrance. Key comparisons include:

The 2',6'-dichloro substitution on the ketone-attached ring creates significant steric hindrance, while the 4-chloro-3-fluoro group on the distal ring enhances electron-withdrawing effects. This combination may improve stability in catalytic or high-temperature environments, as seen in polymer precursors or pharmaceutical intermediates.

In contrast, less halogenated analogs (e.g., propiophenone , CAS 93-55-0) lack the electronic modulation required for specialized applications. The compound’s unique structure positions it as a candidate for further functionalization, such as nucleophilic aromatic substitution or reduction to secondary alcohols.

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3FO/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSBAICUJJCEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644928 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-40-3 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 2,6-dichloropropiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The incorporation of fluorine into organic compounds often enhances their pharmacological properties. Fluorinated compounds can exhibit improved metabolic stability and bioactivity. For instance, the introduction of fluorine atoms can increase the lipophilicity of drugs, thus enhancing their absorption and distribution in biological systems. The compound 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone may serve as a scaffold for the development of new pharmaceuticals targeting various diseases due to its structural characteristics.

Case Study: Anticancer Activity

Research indicates that fluorinated derivatives of similar structures have shown promising anticancer activity. For example, studies on related compounds have demonstrated their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The potential of this compound in this regard remains an area for further exploration.

Agrochemicals

Pesticide Development

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced efficacy and selectivity. The unique properties imparted by fluorination can lead to improved pest control agents that are less harmful to non-target organisms. The compound may be investigated for its potential as a pesticide or herbicide, contributing to more sustainable agricultural practices.

Case Study: Herbicide Efficacy

A comparative study on herbicides containing similar fluorinated phenyl groups has revealed significant improvements in weed control efficacy while reducing environmental impact. Such findings suggest that this compound could be developed into a novel herbicide formulation.

Materials Science

Polymer Chemistry

In materials science, the incorporation of fluorinated compounds into polymers can enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. The potential application of this compound in creating advanced polymeric materials is noteworthy.

Case Study: Coating Applications

Fluorinated coatings are known for their durability and resistance to corrosion. A study involving fluorinated polymers demonstrated significant improvements in performance metrics such as scratch resistance and chemical inertness. This suggests that this compound could be used to develop high-performance coatings for industrial applications.

Data Tables

| Application Area | Potential Uses | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Drug development | Enhanced metabolic stability |

| Agrochemicals | Pesticides, herbicides | Improved efficacy and selectivity |

| Materials Science | Advanced polymers | Increased thermal stability and resistance |

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of chloro and fluoro groups enhances its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-3-fluorophenylboronic acid

- 4-Chloro-3-fluorophenylacetone

- 4-Chloro-3-fluorophenylmethanol

Uniqueness

3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of chloro and fluoro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H11Cl3F

- Molecular Weight : 323.61 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated derivatives often show enhanced activity against various cancer cell lines due to their ability to interact with biological targets more effectively.

- Case Study : A study demonstrated that derivatives of chlorinated phenyl compounds exhibit IC50 values ranging from 1.5 µM to 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The presence of the chloro and fluoro substituents appears to enhance the compound's ability to inhibit tumor growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.5 |

| Compound B | HCT-116 | 9.7 |

| This compound | MCF-7 | TBD |

Antibacterial Activity

The antibacterial efficacy of the compound can be inferred from related studies on chlorinated phenyl derivatives, which have shown promising results against various bacterial strains.

- Research Findings : Compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 100 µg/mL, indicating moderate antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 80 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been suggested through studies on similar chlorinated compounds that inhibit pro-inflammatory cytokines.

- Case Study : Research indicates that certain chlorinated compounds can significantly reduce levels of IL-6 and TNF-α, key mediators in inflammatory responses. In vitro studies showed a reduction in these cytokines by approximately 70% at concentrations around 10 µg/mL .

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The presence of halogens like chlorine and fluorine enhances binding affinity to target enzymes involved in cancer progression and inflammation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to cytotoxic effects against cancer cells.

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Key Considerations | Reference |

|---|---|---|

| Friedel-Crafts Acylation | Competing substitution; low-temperature control | |

| Suzuki Coupling | Halogen compatibility; inert atmosphere |

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate) to separate halogenated byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of aromatic ketones . High-purity (>95%) isolation is achievable, as seen in analogous fluorinated compounds .

Basic: Which spectroscopic methods confirm the compound’s structure?

Answer:

- X-ray Crystallography : Resolves absolute stereochemistry but requires high-quality crystals, as demonstrated for structurally complex chlorophenyl derivatives .

- Multidimensional NMR : Combine ¹H/¹³C NMR with DEPT-135 and COSY to resolve aromatic proton overlap. Fluorine-19 NMR clarifies fluorophenyl regiochemistry .

Q. Table 2: Key Spectroscopic Challenges

| Technique | Challenge | Solution |

|---|---|---|

| ¹H NMR | Overlapping aromatic signals | Use high-field (≥500 MHz) systems |

| HRMS | Cl/F isotopic differentiation | Analyze isotopic cluster spacing |

Advanced: How can researchers address contradictions in NMR data caused by dynamic stereochemistry?

Answer:

- Variable-Temperature NMR : Probe conformational exchange by acquiring spectra at 25°C to -40°C.

- Solvent Screening : Polar solvents (e.g., DMSO-d₆) may stabilize specific conformers, reducing signal splitting. This approach is validated in studies of flexible chlorophenyl ketones .

Advanced: What strategies mitigate regioselectivity challenges during electrophilic substitution?

Answer:

- Directing Group Engineering : Introduce transient protecting groups (e.g., sulfonic acid) to block undesired positions, as seen in nitration of dichlorophenyl systems .

- Computational Prediction : Use DFT calculations to map electron density and predict reactive sites, leveraging PubChem data for analogous structures .

Advanced: How stable is this compound under varying pH and temperature conditions?

Answer:

- Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40°C for 72 hours, monitoring via HPLC. Degradation pathways (e.g., hydrolysis of ketone groups) are likely under acidic conditions, similar to related aryl ketones .

- Storage Recommendations : Store at -20°C under inert atmosphere to minimize radical-mediated decomposition, as observed in trifluoromethyl analogs .

Advanced: How does computational modeling predict reactivity and binding interactions?

Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of homologous compounds to simulate interactions with biological targets (e.g., enzymes).

- Reactivity Descriptors : Calculate Fukui indices via Gaussian software to identify electrophilic/nucleophilic sites, supported by PubChem’s electrostatic potential maps .

Advanced: How to resolve discrepancies between experimental and theoretical spectral data?

Answer:

- Benchmarking : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Adjust basis sets (e.g., B3LYP/6-311+G*) to improve alignment, as done for chlorophenyl-thiadiazine hybrids .

- Synchrotron XRD : Validate bond lengths/angles with high-resolution data, addressing outliers in computational models .

Advanced: What analytical methods detect trace impurities in synthesized batches?

Answer:

- GC-MS with Headspace Sampling : Identify volatile byproducts (e.g., chlorobenzene derivatives) with detection limits <0.1% .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd, Al) from synthesis, adhering to pharmacopeial thresholds (<10 ppm) .

Advanced: How to design degradation pathway studies for environmental impact assessment?

Answer:

- Photolysis Experiments : Exclude solutions to UV-Vis light (254 nm) and analyze products via LC-QTOF-MS. Reference protocols from wastewater stability studies, noting organic matrix degradation over 9-hour periods .

- Microbial Biodegradation : Use activated sludge models to assess half-life under aerobic conditions, prioritizing metabolites for toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.